Sodium nitrate

Description

Historical Trajectories of Scientific Inquiry and Discovery

The history of scientific inquiry into nitrates, including sodium nitrate (B79036), dates back centuries. Early records referencing saltpeter (potassium nitrate) appear around 2200 BC, with potential references in ancient texts like the bible. researchgate.net Chinese alchemists were familiar with saltpeter as early as the 5th century AD, possibly even the 2nd century AD. researchgate.net

Naturally occurring nitrate deposits were found in various parts of the world, including on the walls of buildings covering nitrogen-rich soils. researchgate.net Historically, saltpeter was obtained from accumulated manure and refuse in dry conditions, an early form of bioengineering where soil microbes oxidized nitrogen to nitrate. researchgate.net

Extensive deposits of sodium nitrate were mined in the Atacama Desert in northern Chile starting in 1830. researchgate.netwikipedia.org This mining operation was a primary source of the compound until the widespread adoption of the Haber-Bosch process in the early 20th century, which allowed for the industrial synthesis of ammonia (B1221849), a key component for producing synthetic nitrates. researchgate.netwikipedia.org The first shipment of Chile saltpeter arrived in Europe in the early 19th century. wikipedia.orgatamanchemicals.com The economic and political importance of these natural deposits led to conflicts, such as the War of the Pacific (1879–1884), also known as the saltpeter war, where Chile gained control of rich saltpeter territories. researchgate.netatamanchemicals.com

The understanding of nitrates and nitrites evolved with the development of chemistry. In 1790, Antoine de Lavoisier named the compound nitrite (B80452), noting its formation from nitric or nitrous acid. earthwormexpress.com This highlighted the close relationship between nitrate and nitrite, with nitrite having one less oxygen atom, making it more reactive. earthwormexpress.com Early experiments in the direct use of sodium nitrite as a meat curing agent were recorded in the mid-19th century in Germany. earthwormexpress.com Researchers later confirmed that the curing color in meat was linked to nitrite, not solely saltpeter (nitrate). earthwormexpress.com

Evolution of Research Paradigms and Theoretical Interpretations

The study of this compound, like other areas of chemistry, has been influenced by evolving research paradigms. Research paradigms represent a researcher's worldview and encompass underlying philosophical assumptions about what constitutes valid research and appropriate methodologies. researchgate.netmacrothink.orghilarispublisher.comed.gov Key elements of a research paradigm include ontology (the nature of reality), epistemology (how knowledge is acquired), and methodology (the research methods used). researchgate.netmacrothink.orged.gov

Early research on this compound likely aligned with a positivist paradigm, emphasizing empirical observation and the systematic application of the scientific method to identify objective truths and causal relationships. macrothink.org This involved studying its chemical properties, natural occurrence, and practical applications through quantitative data collection and analysis. macrothink.orghilarispublisher.com

As scientific understanding deepened, research paradigms evolved to incorporate more complex theoretical interpretations. The recognition of the biological and environmental roles of nitrogen compounds, including nitrates, necessitated broader research approaches. The study of the nitrogen cycle, for instance, involves understanding complex microbial processes and environmental interactions, moving beyond simple cause-and-effect relationships.

The development of advanced analytical techniques has also influenced research paradigms. Techniques like X-ray crystallography, used by Ralph Walter Graystone Wyckoff in 1919 to determine the crystal structure of this compound, allowed for a deeper understanding of its fundamental properties at a molecular level. wikipedia.orgatamanchemicals.com This kind of research aligns with a paradigm focused on uncovering the underlying structure and mechanisms of chemical compounds.

Furthermore, research into the effects of dietary nitrate supplementation on physiological responses, such as those related to exercise and cardiovascular health, reflects a shift towards studying the complex interactions of chemical compounds within biological systems. taylorandfrancis.comnih.gov This often involves a combination of quantitative measurements and an understanding of biological pathways, potentially drawing on elements of different research paradigms.

Current Research Landscape and Emerging Frontiers

The current research landscape for this compound is diverse, spanning various fields from agriculture and industrial applications to potential physiological effects.

Emerging frontiers in this compound research include its potential physiological effects, particularly in relation to nitric oxide bioavailability. Research suggests that dietary nitrate supplementation can increase plasma nitrate and nitrite concentrations, which can be reduced to nitric oxide in the body. taylorandfrancis.comnih.govresearchgate.net Nitric oxide plays a crucial role in cardiovascular health and endothelial function. nih.gov Studies are exploring the potential of this compound supplementation to enhance nitric oxide bioavailability and reduce oxidative stress in conditions like hypertension. nih.gov Preliminary research also suggests that sodium nitrite supplementation may improve aspects of motor and cognitive function in middle-aged and older adults, potentially associated with changes in the plasma metabolome. aging-us.com Research indicates that skeletal muscle may serve as a reservoir for nitrate, with concentrations in muscle tissue potentially exceeding those in plasma. researchgate.net

Further research is warranted to fully understand the mechanisms and potential applications of this compound in these emerging areas. nih.gov

Data Tables

While extensive raw data tables are beyond the scope of this format, key findings from research can be summarized in tables.

| Research Area | Key Finding Summary | Source Index |

| Exercise Physiology | Dietary nitrate supplementation reduced the O₂ cost of sub-maximal cycle exercise and extended time-to-exhaustion during high-intensity cycling. | taylorandfrancis.com |

| Cardiovascular Health | This compound supplementation may enhance nitric oxide bioavailability, potentially improving endothelial function and lowering blood pressure. | nih.gov |

| Skeletal Muscle Nitrate | Nitrate is present in human skeletal muscle tissue, potentially serving as a reservoir, with concentrations higher than in plasma. | researchgate.net |

| Thermal Stability | This compound tends to decompose rapidly above 600°C, with sodium oxide as a primary final product. | osti.gov |

| Fermented Meat Products | Reduction of this compound in fermented loins did not significantly change total pigment content or water activity. | mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWKYIASSYTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

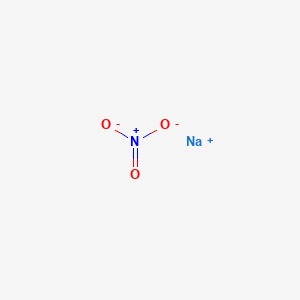

[N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNO3, NNaO3 | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020937 | |

| Record name | Sodium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium nitrate appears as a white crystalline solid. Noncombustible but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals soluble in water; [CAMEO] Colorless to white deliquescent crystals, granules, or powder; [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes 716 °F (USCG, 1999), 380 °C with decomp | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

...is soluble in liquid ammonia and forms Na NO3.4NH3 below -42 °C. The solubility in anhydrous methanol is 2.8 wt% at 25 °C., Slightly soluble in ethanol and methanol, 91.2 g/100g water at 25 °C, 1 g dissolves in 125 ml alcohol, 52 ml boiling alcohol, 3470 ml absolute alcohol, 300 ml methanol, 1.1 ml water, In water, 730,000 mg/L at 0 °C, Solubility in water, g/100ml at 25 °C: 92.1 | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.26, 2.3 g/cm³ | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Granulated sodium nitrate from Chile saltpeter contains 98.32 wt% NaNO3, 0.67 wt% NaCl, 0.24 wt% Na2B4O7, 0.03 wt% NaIO3, 0.17 wt% moisture, and 0.57 wt% undetermined. /From table/ | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, trigonal or rhombohedron crystals, White granules or powder | |

CAS No. |

7631-99-4 | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M4L3H2ZVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

584.2 °F (USCG, 1999), 308 °C | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Process Optimization

Industrial-Scale Production Routes and Engineering Considerations

The industrial synthesis of sodium nitrate (B79036) (NaNO₃) is primarily achieved through several key chemical pathways, each with specific engineering considerations to ensure efficiency, safety, and product purity. The most common method involves the neutralization of nitric acid with a sodium-containing base. sunnyindustrialgroup.comwikipedia.org

The principal reactions used in large-scale production are:

Neutralization with Sodium Hydroxide (B78521): This reaction is highly exothermic and requires careful temperature control to manage the heat generated. sunnyindustrialgroup.comprocurementresource.com The chemical equation is: HNO₃ + NaOH → NaNO₃ + H₂O wikipedia.orgechemi.com

Neutralization with Sodium Carbonate: This process is also widely used and results in the formation of carbon dioxide gas as a byproduct. sunnyindustrialgroup.comwikipedia.orgguidechem.com The reaction is: 2HNO₃ + Na₂CO₃ → 2NaNO₃ + H₂O + CO₂ wikipedia.orgguidechem.com

Neutralization with Sodium Bicarbonate: Similar to using sodium carbonate, this reaction also produces carbon dioxide. sunnyindustrialgroup.comwikipedia.org HNO₃ + NaHCO₃ → NaNO₃ + H₂O + CO₂ sunnyindustrialgroup.com

The raw materials for these processes are themselves products of major industrial operations. Ammonia (B1221849), produced via the Haber-Bosch process, is the precursor for nitric acid, which is synthesized using the Ostwald process. echemi.comwikipedia.org

Engineering considerations are critical in managing these reactions on an industrial scale. Reactors must be designed to handle corrosive reagents like nitric acid and to dissipate the significant heat produced during neutralization to prevent uncontrolled reactions. procurementresource.comechemi.com After the reaction, the resulting sodium nitrate solution is typically concentrated through evaporation. The final solid product is then obtained through crystallization, where the solution is cooled, allowing this compound crystals to form. echemi.com These crystals are then separated, often by centrifugation, and dried to produce the final pellets or granular product. echemi.com

An alternative industrial method involves reacting ammonium (B1175870) nitrate with sodium hydroxide, sodium carbonate, or sodium bicarbonate. sunnyindustrialgroup.comwikipedia.org The reaction with sodium hydroxide is: NH₄NO₃ + NaOH → NaNO₃ + NH₄OH wikipedia.org

Another significant, though geographically specific, method is the Guggenheim process, used for extracting this compound from caliche ore deposits, primarily found in Chile. usda.gov This process involves dissolving the ore in warm water, followed by cooling and crystallization to separate the this compound from other salts and impurities.

| Production Route | Primary Reactants | Key Byproducts | Major Engineering Considerations |

|---|---|---|---|

| Neutralization | Nitric Acid (HNO₃) + Sodium Hydroxide (NaOH) | Water (H₂O) | Highly exothermic; requires robust heat exchange and temperature control systems. sunnyindustrialgroup.comprocurementresource.com |

| Neutralization | Nitric Acid (HNO₃) + Sodium Carbonate (Na₂CO₃) | Water (H₂O), Carbon Dioxide (CO₂) | Management of gas evolution; reactor design must accommodate CO₂ release. guidechem.com |

| Double Displacement | Ammonium Nitrate (NH₄NO₃) + Sodium Hydroxide (NaOH) | Ammonium Hydroxide (NH₄OH) | Handling and potential recovery of ammonia. sciencemadness.org |

| Mining & Extraction (Guggenheim Process) | Caliche Ore | Other mineral salts (potassium nitrate, borates, sulfates) | Large-scale material handling; fractional crystallization for purification. usda.gov |

Laboratory Synthesis Techniques and Purity Enhancement Strategies

In a laboratory setting, this compound is typically synthesized using the same fundamental neutralization reactions as in industry, but on a much smaller scale. The reaction of nitric acid with sodium bases like sodium hydroxide or sodium carbonate is common. sciencemadness.org An alternative laboratory preparation involves the reaction of ammonium nitrate with sodium hydroxide in an aqueous solution. sciencemadness.org By boiling the solution, ammonia gas is driven off, which shifts the reaction equilibrium to favor the formation of this compound. sciencemadness.org

The primary strategy for enhancing the purity of laboratory-synthesized this compound is recrystallization. echemi.comyoutube.com This technique leverages the difference in solubility of this compound in water at different temperatures. youtube.com

The general steps for purification via recrystallization are as follows:

Dissolution: The crude this compound is dissolved in a minimum amount of hot water to create a saturated or near-saturated solution. echemi.comsciencenotes.org

Filtration: The hot solution is filtered to remove any insoluble impurities. echemi.combrainly.com

Crystallization: The clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, causing pure crystals to form while soluble impurities remain in the mother liquor. youtube.combrainly.com

Collection: The formed crystals are collected by filtration. echemi.com

Drying: The pure crystals are dried to remove any residual solvent. sciencenotes.orgbrainly.com This can be done by air-drying or by using a desiccator or oven at a temperature well below the compound's decomposition point of 380°C. brainly.com

For achieving very high purity, this process can be repeated multiple times. sciencemadness.org During the synthesis, it is also crucial to check the pH of the final solution to ensure it is neutral, indicating that the acid or base has been completely consumed. sciencemadness.org

| Step | Procedure | Purpose | Key Findings/Considerations |

|---|---|---|---|

| 1. Synthesis | React stoichiometric amounts of nitric acid with a sodium base (e.g., NaOH, Na₂CO₃) in an aqueous solution. sciencemadness.org | To form crude this compound. | The reaction can be exothermic; controlled addition of reactants is necessary. sunnyindustrialgroup.com |

| 2. Dissolution | Dissolve the crude product in a minimal amount of hot distilled water. echemi.com | To prepare a saturated solution for recrystallization. | This compound's solubility increases significantly with temperature (73 g/100 mL at 0°C vs. 180 g/100 mL at 100°C). youtube.comsciencenotes.org |

| 3. Hot Filtration | Quickly filter the hot solution through filter paper. brainly.com | To remove insoluble impurities. | Must be done quickly to prevent premature crystallization in the funnel. youtube.com |

| 4. Cooling & Crystallization | Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. youtube.com | To induce the formation of pure NaNO₃ crystals. | Slow cooling promotes the growth of larger, purer crystals. youtube.com |

| 5. Crystal Collection & Washing | Collect crystals via vacuum filtration and wash with a small amount of ice-cold water. sciencemadness.org | To separate pure crystals from the impurity-containing mother liquor. | Washing with ice-cold solvent minimizes the loss of product due to dissolution. sciencemadness.org |

| 6. Drying | Dry the crystals on a watch glass or in a low-temperature oven. brainly.com | To obtain the final, pure, anhydrous product. | Temperature must be kept below 300°C to prevent decomposition. brainly.com |

Green Chemistry Principles in this compound Production and Waste Valorization

Applying green chemistry principles to this compound production focuses on reducing waste, using less hazardous materials, and improving energy efficiency. A key area of development is waste valorization, which involves converting industrial byproducts or waste streams into valuable chemicals like this compound.

One significant green approach involves the utilization of nitrogen oxide (NOx) gases, which are common byproducts of nitric acid production and other industrial processes. ecoinvent.orgresearchgate.net Instead of being released as pollutants, these "tail gases" can be captured and reacted with an alkaline solution, such as sodium hydroxide or sodium carbonate, to produce this compound and sodium nitrite (B80452). ecoinvent.orgresearchgate.netgloballcadataaccess.org The resulting sodium nitrite can be further converted to this compound by reacting it with nitric acid. globallcadataaccess.org This method simultaneously mitigates air pollution and synthesizes a useful product. ecoinvent.org

Another innovative strategy involves the extraction of this compound from industrial effluents. nih.gov Research has demonstrated a process to treat highly corrosive and alkaline (pH ~13.1) effluents from ceramic industries. nih.gov By neutralizing this industrial wastewater with nitric acid, high-purity this compound can be extracted, turning a hazardous waste stream into a valuable resource. nih.govresearchgate.net This process not only provides an alternative source of this compound but also offers a method for the remediation and reuse of industrial wastewater. nih.gov

| Approach | Waste Source / Feedstock | Core Principle | Research Finding |

|---|---|---|---|

| Tail Gas Absorption | Nitrous oxide (NOx) gases from nitric acid plants. ecoinvent.org | Waste Valorization & Pollution Prevention | Absorption of NOx in sodium carbonate or sodium hydroxide solutions produces this compound, effectively cleaning up tail-gas emissions. ecoinvent.orgresearchgate.netgloballcadataaccess.org |

| Industrial Effluent Neutralization | Corrosive, alkaline wastewater from ceramic industries. nih.gov | Waste Valorization & Remediation | Neutralization of high-pH industrial effluent with nitric acid allows for the extraction of high-purity this compound. nih.govresearchgate.net |

Nanostructured this compound Synthesis and Crystallization Kinetics

The synthesis of nanostructured this compound has garnered interest due to the unique properties of materials at the nanoscale. Research has shown that nanostructured this compound can be synthesized from industrial effluents. nih.gov In one study, neutralizing corrosive industrial wastewater with nitric acid led to the formation of this compound nanoparticles with an approximate size of 70 nm. nih.govresearchgate.net

A key finding in this area is the significant influence of co-solvents on particle size during the recrystallization process. nih.gov The introduction of low-boiling-point co-solvents like methanol (B129727), ethanol, and acetone (B3395972) into the aqueous filtrate resulted in a drastic reduction in the size of the this compound nanoparticles, bringing them down to approximately 10 nm. nih.govresearchgate.net This demonstrates a viable method for controlling the particle size of nanostructured this compound.

The study of crystallization kinetics provides fundamental insights into how this compound crystals form and grow. The evaporation of aqueous this compound droplets is a complex process where the rate of drying significantly impacts nucleation. acs.orgnih.gov Key factors influencing the crystallization kinetics include:

Relative Humidity (RH): The propensity for crystals to nucleate increases as the relative humidity decreases. acs.orgnih.gov

Temperature: Nucleation is more likely to occur with increasing temperature in the range of 278–306 K. acs.orgnih.gov

Viscosity: As a droplet dries, the concentration of this compound increases, leading to a rise in viscosity by several orders of magnitude. acs.orgnih.gov This high viscosity can sometimes inhibit crystallization, leading to the formation of an amorphous solid particle even at 0% RH. acs.orgnih.gov

Advanced techniques are also being explored to control crystal growth. The application of axial vibration control (AVC) during the Czochralski crystal growth method has been shown to manage heat and mass transfer in the melt. researchgate.net This control allows for the growth of large, dislocation-free NaNO₃ single crystals by suppressing thermoconvectional flows and optimizing the temperature gradient at the solid-liquid interface. researchgate.net

| Area of Study | Methodology | Key Findings | Source Index |

|---|---|---|---|

| Nanoparticle Synthesis | Neutralization of industrial effluent followed by recrystallization. | Initial synthesis yields ~70 nm nanoparticles. | nih.govresearchgate.net |

| Nanoparticle Size Control | Using co-solvents (methanol, ethanol, acetone) during recrystallization. | Particle size is drastically reduced to ~10 nm. | nih.govresearchgate.net |

| Crystallization Kinetics | Studying the evaporation of single levitated NaNO₃ droplets. | Crystal nucleation increases with decreasing relative humidity and increasing temperature. High viscosity at high concentrations can lead to amorphous particles. | acs.orgnih.gov |

| Crystal Growth Control | Application of axial vibration control (AVC) during melt growth. | Suppresses thermoconvectional flows, enabling the growth of dislocation-free single crystals. | researchgate.net |

Fundamental Chemical Reactivity, Decomposition, and Stability Studies

Thermochemical Decomposition Pathways and Reaction Kinetics

The thermal decomposition of sodium nitrate (B79036) has been the subject of numerous studies to elucidate its reaction mechanisms and kinetics. When subjected to elevated temperatures, sodium nitrate undergoes a series of decomposition reactions. The primary decomposition pathway, which commences at temperatures around 450°C and becomes significant above its boiling point of 380°C, involves the endothermic conversion of this compound to sodium nitrite (B80452) (NaNO₂) and oxygen gas (O₂). quora.comscispace.comacs.org

Primary Decomposition Reaction:

2NaNO₃(s) → 2NaNO₂(s) + O₂(g) quora.com

Kinetic studies of this primary decomposition in the molten state (between 570-760°C) have shown that the reaction proceeds without the participation of atmospheric oxygen. researchgate.netrsc.org The decomposition is a complex process that can be modeled as a first-order reaction. scispace.com Research has indicated an apparent activation energy of approximately 223 kJ/mol for this first-order liquid-phase reaction below 648°C. scispace.com

Interactive Data Table: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Temperature Range (°C) | Notes |

| Apparent Activation Energy (Ea) | 223 kJ/mol | < 648 | For the first-order liquid-phase decomposition to sodium nitrite. scispace.com |

| Apparent Activation Energy (Ea) | 243 kJ/mol | > 672 | For the formation of sodium oxide, following the Avrami-Erofe'ef equation. scispace.com |

| Primary Decomposition Onset | ~450 | - | The temperature at which decomposition begins. scispace.com |

| Decomposition to NaNO₂ and O₂ | 380 - 500 | - | The primary decomposition reaction. quora.com |

| Further Decomposition of NaNO₂ | > 680 | - | Leads to the formation of sodium oxide and nitrogen gas. scispace.com |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Redox Chemistry and Oxidative/Reductive Mechanisms

This compound is a potent oxidizing agent, a property derived from the nitrate ion (NO₃⁻) where nitrogen is in its +5 oxidation state. askfilo.comreddit.com This high oxidation state makes it readily accept electrons from other substances, causing them to be oxidized.

Its role as an oxidizing agent is particularly evident in reactions with reducing agents such as metals, non-metals, and organic compounds, which can be vigorous and even explosive. acs.orgdecachem.com For instance, when molten this compound is reacted with reducing metals like lead (Pb), zinc (Zn), or aluminum (Al), it is reduced to sodium nitrite. brainly.comsciencemadness.org

Reaction with Lead:

NaNO₃(s) + Pb(s) → NaNO₂(s) + PbO(s) brainly.com

Similarly, smoldering charcoal (carbon) reacts violently with molten this compound, where the carbon is oxidized to carbon dioxide, and the this compound is reduced to sodium nitrite. youtube.com

Reaction with Carbon:

2NaNO₃(l) + C(s) → 2NaNO₂(l) + CO₂(g)

In the presence of a strong reducing agent like zinc powder and sodium hydroxide (B78521) solution, this compound can be reduced all the way to ammonia (B1221849) (NH₃). brainly.indoubtnut.com

Reaction with Zinc in Alkaline Medium:

NaNO₃ + 4Zn + 7NaOH + 6H₂O → NH₃ + 4Na₂[Zn(OH)₄]

While primarily an oxidizing agent, under specific conditions, this compound can theoretically act as a reducing agent, though this is less common. askfilo.com

Phase Transformations and Polymorphism Research

This compound exhibits polymorphism, existing in different crystal structures depending on the temperature. At room temperature, it adopts a trigonal crystal structure, also referred to as the calcite structure. vedantu.comscispace.com As the temperature is increased, it undergoes a solid-solid phase transition to a rhombohedral structure at approximately 275°C. dlr.defrontiersin.org This transition is a second-order phase transition and involves a change in the crystal's symmetry. dlr.de

The most significant phase transformation is its melting from a solid to a liquid state. The melting point of this compound is approximately 306°C. quora.comresearchgate.net The enthalpy of fusion, which is the energy required for this phase change, is reported to be around 178 J/g (or 178 kJ/kg). researchgate.netnih.gov This relatively high latent heat of fusion makes this compound a candidate for thermal energy storage applications. researchgate.netwikipedia.org

Interactive Data Table: Thermophysical Properties of this compound Phase Transitions

| Property | Value | Temperature (°C) | Crystal Structure |

| Melting Point | ~306 | - | - |

| Enthalpy of Fusion | ~178 J/g | 306 | - |

| Solid-Solid Transition | ~275 | - | Trigonal to Rhombohedral |

| Boiling Point | 380 (decomposes) | - | - |

| Room Temperature Structure | - | ~25 | Trigonal (Calcite-type) |

| High-Temperature Structure | - | >275 | Rhombohedral |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Solution Chemistry and Interfacial Phenomena

This compound is highly soluble in water, a characteristic that is crucial for its use in fertilizers and various chemical processes. vedantu.comwikipedia.org Its solubility is strongly dependent on temperature, increasing significantly as the temperature rises. brainly.com For instance, at 0°C, 73 grams of this compound will dissolve in 100 grams of water, while at 100°C, this value increases to 180 grams. wikipedia.org The dissolution process in water is endothermic, meaning it absorbs heat from the surroundings, causing the temperature of the solution to decrease. nih.gov

Beyond water, this compound shows solubility in other polar solvents such as liquid ammonia and hydrazine, and to a lesser extent in methanol (B129727) and ethanol. wikipedia.orgnih.gov It is, however, insoluble in nonpolar solvents like acetone (B3395972). wikipedia.org

The presence of this compound in an aqueous solution affects the interfacial properties, such as surface tension. Studies have shown that the surface tension of aqueous this compound solutions is influenced by the concentration of the salt and the temperature. nih.govosti.gov The nitrate anions, along with the sodium cations, organize at the solution-air interface, creating an electrical double layer that influences the surface properties. nih.gov

Interactive Data Table: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g water) |

| 0 | 73 wikipedia.org |

| 25 | 91.2 wikipedia.org |

| 100 | 180 wikipedia.org |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Interactions with Other Chemical Species and Systems

The reactivity of this compound with other chemical species is a critical consideration for its storage, handling, and application. As a strong oxidizer, it is incompatible with flammable and combustible materials, as well as reducing agents. acs.orgredox.com Mixtures with substances like powdered aluminum, magnesium, and organic compounds can be hazardous and may lead to fires or explosions. acs.org

In acidic conditions, this compound reacts with strong acids like sulfuric acid (H₂SO₄) to produce nitric acid (HNO₃). sxleixinchem.com

Reaction with Sulfuric Acid:

2NaNO₃ + H₂SO₄ → 2HNO₃ + Na₂SO₄

This compound is also used in molten salt systems, often in combination with potassium nitrate (KNO₃). These mixtures, commonly referred to as "solar salt," have lower melting points and good thermal stability up to 600°C, making them suitable for heat transfer fluids and thermal energy storage in concentrated solar power plants. decachem.comwikipedia.org

The compatibility of this compound with various materials has been studied to ensure the integrity of storage and handling equipment. It is generally compatible with stainless steel, but its compatibility with other materials can vary. balseal.comgraco.comcalpaclab.com

Applications in Advanced Materials and Chemical Systems Research Excluding Clinical/biological

Thermal Energy Storage Systems: Molten Salt Research and Development

Molten salts, including those based on sodium nitrate (B79036), are key components in thermal energy storage (TES) systems, especially in concentrated solar power (CSP) plants. researchgate.netrx-sol.comyara.com These systems store thermal energy to enable energy dispatchability and improve the flexibility of electricity generation. researchgate.net Nitrate molten salts are widely used as both heat transfer fluids (HTF) and thermal energy storage media due to their favorable properties. researchgate.netrx-sol.comyara.com

High-Temperature Heat Transfer Fluids and Phase Change Materials

Sodium nitrate is utilized in high-temperature heat transfer fluids and as a phase change material (PCM) for TES applications. mdpi.comresearchgate.netnih.govmdpi.com It is often blended with other nitrate salts, such as potassium nitrate (KNO₃), to create mixtures like "solar salt" (typically 60 wt% NaNO₃ and 40 wt% KNO₃). researchgate.netmdpi.comsolarthermalworld.org These mixtures offer advantages including low melting points, high operating temperatures, low corrosivity (B1173158) to steel (with proper handling), low toxicity, and high volumetric heat capacities. rx-sol.comsolarthermalworld.orgwattco.com

This compound itself has a melting temperature of around 306 °C and a high latent heat of fusion, reported in the range of 178-187 kJ/kg. mdpi.comresearchgate.netdlr.de This makes it suitable for medium to high-temperature thermal storage applications, particularly in the range of 250 °C to 350 °C. researchgate.net Research has explored using pure this compound as a PCM, demonstrating its thermal stability for such applications, although some nitrite (B80452) formation can occur in the melt. dlr.de

Binary and ternary mixtures involving this compound are also investigated to optimize properties. For instance, a mixture of 50% NaNO₃ and 50% NaNO₂ has shown a phase change enthalpy of 185.6 J/g with a phase change temperature range of 228.4 to 238.6 °C, indicating that incorporating sodium nitrite can increase the thermal storage capacity of PCMs. mdpi.comnih.gov Another ternary mixture based on Calcium-Potassium-Sodium-Nitrate exhibits a low melting point of 131 °C, widening the operational temperature range and reducing the risk of freezing. yara.com

To enhance the thermal performance of this compound-based PCMs, composite materials are being developed. For example, shape-stable composite PCMs for TES have been prepared by combining this compound with nanoparticles like SiO₂ and TiO₂, and using expanded graphite (B72142) (EG) as a carrier matrix to improve thermal conductivity. frontiersin.org The addition of EG can significantly increase the thermal conductivity of the molten salt. frontiersin.org Studies have shown that adding nanoparticles to molten salt can also increase its specific heat capacity. frontiersin.org

Data on the thermophysical properties of this compound are crucial for designing TES systems. The density of NaNO₃ at room temperature is approximately 2.260 g/cm³ at 25 °C. dlr.de The linear expansion coefficient in the solid state increases up to a maximum around the solid-solid conversion at approximately 275 °C, then drops until the melting temperature. dlr.de

Here is a table summarizing some thermophysical properties of this compound relevant to TES:

| Property | Value | Temperature Range (°C) | Source |

| Melting Temperature | ~306 °C | - | researchgate.netdlr.de |

| Latent Heat of Fusion | 178-187 kJ/kg (178-187 J/g) | - | researchgate.netdlr.de |

| Density (solid) | 2.260 g/cm³ | 25 | dlr.de |

| Thermal Stability | Sufficient for PCM applications | Up to ~350-400 °C | researchgate.netdlr.de |

| Initial Degradation Temp | 400 °C | - | nih.gov |

| Decomposition Temp | 450 °C | - | nih.gov |

Note: Latent heat values can vary slightly between studies.

Microencapsulation of this compound in shells like zinc oxide or perhydropolysilazane is also being explored to reduce costs associated with metal corrosion in storage tanks and improve thermal stability. mdpi.comresearchgate.net Microencapsulated this compound in perhydropolysilazane shells showed a melting point of 306.19 ± 0.10 °C and latent heat of 159.2 ± 2.4 J/g, with enhanced thermal decomposition temperature up to 647.60 °C. researchgate.net

Corrosion Phenomena in Molten Salt Environments

Corrosion of structural materials is a significant challenge in molten salt TES systems operating at high temperatures. chemengineerkey.comin2p3.fr Molten nitrates, including this compound and its mixtures, can cause various forms of corrosion, such as uniform, pitting, and intergranular corrosion. mdpi.comvirgamet.com The presence of impurities, particularly chloride ions, can exacerbate corrosion rates in nitrate melts. mdpi.commdpi.com

Studies on the corrosion behavior of materials in molten nitrate salts are extensive, focusing on materials like carbon steels, low-alloy steels, stainless steels, and nickel-based alloys. chemengineerkey.commdpi.com For instance, carbon steel in molten this compound-potassium nitrate mixtures at temperatures ranging from 250 to 450 °C forms a passivating film primarily composed of Fe₃O₄. chemengineerkey.com At higher temperatures, this Fe₃O₄ can oxidize to Fe₂O₃ in nitrate melts. chemengineerkey.com

Research indicates that the degree of corrosion in molten nitrates is acceptable for certain stainless steel materials (e.g., 304, 316, and 347) up to 565 °C, with corrosion rates remaining relatively low below 600 °C due to the formation of a stable oxide film. mdpi.com However, thermal cycling and impurities can accelerate corrosion. mdpi.com Nickel-based alloys like Alloy 625, Alloy 600, and Alloy X have demonstrated high resistance to corrosion in nitrate environments, although their fatigue resistance might be lower compared to other alloys like alloy 230. virgamet.com

The mechanism of corrosion often involves oxidation followed by metal dissolution in the molten salt. virgamet.com Water vapor can accelerate corrosion in molten salts. virgamet.com Research continues to be needed in this field to better understand corrosion processes and select appropriate high-temperature materials. chemengineerkey.com

Optimization of Molten Salt Compositions and Performance

Optimization of molten salt compositions is crucial to improve their performance in TES systems, focusing on properties like melting point, heat capacity, thermal conductivity, and thermal stability. researchgate.netfrontiersin.orgpyrometallurgy.co.zanih.govosti.gov

This compound is a key component in many optimized mixtures. For example, "solar salt" (60 wt% NaNO₃, 40 wt% KNO₃) is a widely used compromise balancing melting temperature, cost, and heat capacity. solarthermalworld.org Research explores varying the proportions of this compound and potassium nitrate to optimize cost and properties. Increasing the proportion of this compound to 78-22 wt% in a binary mixture has been shown to increase the heat capacity, potentially reducing the required salt inventory, although it also raises the melting point. researchgate.net

Adding nanoparticles and other materials to this compound-based molten salts is another optimization strategy to enhance thermal properties. Composites of this compound with nanoparticles like SiO₂ and TiO₂ and expanded graphite have demonstrated improved specific heat capacity and thermal conductivity. frontiersin.org Studies have shown that adding nanoparticles can effectively increase the specific heat capacity of molten salt, with the effect being more pronounced when two types of nanoparticles are added simultaneously. frontiersin.org Expanded graphite can significantly improve thermal conductivity. frontiersin.org

The thermal stability of molten salt mixtures, particularly at temperatures above 500 °C, is a critical factor for optimization. pyrometallurgy.co.za Studies on binary KNO₃-NaNO₃ mixtures have shown stability up to 500 °C, with some NOx evolution occurring. pyrometallurgy.co.za At temperatures above 500 °C, significant NOx evolution and weight change are observed, with evaporation potentially being a dominant factor in decreasing melt stability. pyrometallurgy.co.za The addition of carbonates (e.g., K₂CO₃-Na₂CO₃) to KNO₃-NaNO₃ melts has shown potential to increase thermal stability at higher temperatures. pyrometallurgy.co.za

Optimizing molten salt formulas also considers factors beyond thermal performance, such as environmental impact and safety. Research into molten salt cleaning processes, for instance, highlights the need for formulas that minimize the production of harmful gases like nitrogen oxides, which can occur from the decomposition of nitrites at high operating temperatures. nih.gov

Here is a table illustrating the effect of composition on the melting point of NaNO₃-KNO₃ mixtures:

| NaNO₃ (wt%) | KNO₃ (wt%) | Melting Point (°C) | Source |

| 100 | 0 | ~306 | researchgate.netdlr.de |

| 60 | 40 | ~240 | researchgate.netsolarthermalworld.org |

| 53.5 | 46.5 | ~111 (Solar Salt) | mdpi.com |

| 50 | 50 | ~223 (Equimolar) | pyrometallurgy.co.za |

| 40 | 60 | ~222 (45/55 mixture) | solarthermalworld.org |

| 78 | 22 | ~279 | researchgate.net |

Note: Melting points for mixtures can vary based on the exact composition and experimental conditions.

Precursor in Advanced Materials Synthesis and Functionalization

This compound serves as a precursor or additive in the synthesis and functionalization of various advanced materials, particularly carbon-based nanomaterials and doped inorganic materials for energy applications.

Synthesis of Carbon-Based Nanomaterials (e.g., Graphite Oxide, Graphene)

This compound is commonly used in the synthesis of graphite oxide (GO), a precursor for graphene, primarily through the Hummers method. bohrium.comwikipedia.orgresearchgate.netdergipark.org.trije.iracs.orgrsc.orgnih.govmdpi.comscispace.comrsc.orgresearchgate.net In the Hummers method, graphite is oxidized using a strong oxidizing agent (typically potassium permanganate) in the presence of sulfuric acid and this compound. wikipedia.orgije.iracs.orgnih.gov

The role of this compound in GO synthesis has been investigated. It is believed to aid in the intercalation of the oxidizing agents between the graphite layers, facilitating the oxidation process. wikipedia.orgresearchgate.net Studies have shown that the addition of this compound can enhance basal plane oxidations on the graphitic sheets. bohrium.comresearchgate.netrsc.org These oxidations can cause strain in the graphitic sheets, leading to cracking and peeling off of layers, resulting in a reduction in the crystallite sizes of the synthesized graphite oxides. bohrium.comresearchgate.netrsc.org

While the Hummers method with this compound is widely used, modified versions have been developed, sometimes excluding this compound to reduce the production of toxic gases like nitrogen dioxide and dinitrogen tetraoxide and simplify wastewater disposal. wikipedia.orgdergipark.org.trmdpi.comscispace.com However, the inclusion of this compound in the traditional Hummers method remains a common approach for producing quantities of graphite oxide. wikipedia.org

Research has explored the effect of the graphite/sodium nitrate ratio and reaction time on the properties of graphene oxide, indicating that these parameters influence the oxygen-containing moieties and the tearing effect on carbon nanoplatelets. researchgate.net

Doping and Modification of Inorganic Materials for Energy Applications

This compound can be used to dope (B7801613) or modify inorganic materials, particularly for applications in energy storage and conversion.

One area of research involves doping metal oxides. For example, this compound has been used to dope magnesium hydroxide (B78521) (Mg(OH)₂) to tune its dehydration reactivity for thermochemical energy storage applications at lower temperatures (below 300 °C). acs.org The addition of this compound significantly reduces the decomposition temperature of Mg(OH)₂, and the dehydration reactivity can be tuned by varying the NaNO₃ content. acs.org The mechanism is thought to involve a chemical interaction between the salt and the hydroxide, with nitrate embedding into the brucite layers. acs.org

Molten salt mixtures containing this compound are also used to modify the properties of inorganic materials for applications like CO₂ capture. Alkali nitrates molten salts, including those with this compound, have been used to dope commercial MgO to enhance its CO₂ capture capacity at intermediate temperatures. acs.org Optimizing the ratio of different alkali nitrates (Li/Na/K) and their loading on the MgO particles can significantly improve CO₂ uptake. acs.org

Furthermore, this compound can be a precursor in the cryochemical synthesis of nanostructured metal oxides and salts. beilstein-journals.org For instance, it can be used to produce this compound nanopowders, and the addition of substances like sodium fluoride (B91410) during the cryogenic treatment of this compound solutions can lead to a further decrease in the particle size of the obtained crystalline salt. beilstein-journals.org

This compound also appears in the context of synthesizing complex metal oxide nanoparticles via molten salt synthesis methods, where nitrate mixtures (like NaNO₃:KNO₃) are used with precursor materials at high temperatures. jove.com

Formation of Nanoparticles and Microcapsules

This compound plays a role in the research and development of nanoparticles and microcapsules, particularly in the context of thermal energy storage materials and controlled release systems. Its use often involves leveraging its properties as a phase change material or as a component in synthesis processes.

Research has explored the microencapsulation of this compound within protective shells, such as silica (B1680970) (SiO₂) or perhydropolysilazane (PHPS), for high-temperature thermal energy storage applications. researchgate.netresearchgate.net This microencapsulation aims to address challenges associated with the corrosivity and leakage of molten salts at elevated temperatures. researchgate.netresearchgate.net Studies have demonstrated the successful encapsulation of this compound, achieving high encapsulation ratios. researchgate.netresearchgate.net For instance, a surfactant-free method using silica shells achieved an average encapsulation ratio of 89%. researchgate.net Microcapsules with PHPS shells showed enhanced thermal decomposition temperatures of the encapsulated this compound and maintained their granular form after heating. researchgate.net

Data on the thermal properties of microencapsulated this compound highlights its potential for thermal energy storage:

| Material | Melting Point (°C) | Latent Heat (J/g) | Encapsulation Ratio (%) |

| Pure NaNO₃ | - | - | - |

| MCP-NaNO₃ (PHPS shell) | 306.19 ± 0.10 | 159.2 ± 2.4 | ~85 |

| Microencapsulated NaNO₃ (SiO₂ shell) | - | - | 89 (average) |

Note: Data for pure NaNO₃ melting point and latent heat are widely available but not explicitly provided in the cited snippets for direct comparison in this table.

Role in Energetic Materials and Combustion Chemistry Research

This compound is a key component in the research of energetic materials and combustion chemistry due to its strong oxidizing properties. decachem.comosti.goviaea.org It is commonly used in various explosive and pyrotechnic formulations to support controlled combustion. decachem.comresearchgate.net

Studies on the combustion characteristics of pyrotechnic mixtures containing this compound, such as magnesium/sodium nitrate systems, investigate the reaction mechanisms and burning behavior under different conditions, including varying pressures. researchgate.nettandfonline.com Research has shown that this compound decomposes at high temperatures, providing oxygen for the combustion process. researchgate.net The combustion behavior of mixtures substituting potassium nitrate with this compound, such as in black powder formulations, has also been studied to understand the thermal decomposition and reaction products. akjournals.com Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG/DTG), and FTIR emission spectroscopy are employed to analyze these combustion processes. akjournals.com

Research into the combustion limits of this compound, particularly in the context of waste materials, indicates that it is a powerful solid oxidant capable of exothermically oxidizing organic materials. osti.goviaea.org However, factors such as temperature, oxidant and fuel concentration, thermal conductivity, moisture content, size, and pressure significantly influence the possibility of a self-supported combustion reaction. osti.goviaea.org Studies have found that below a certain temperature (e.g., 380°C), this compound is stable and does not support combustion. osti.goviaea.org

Key findings from combustion studies:

| Mixture | Conditions | Observations |

| Magnesium/Sodium Nitrate | Sub-atmospheric pressure (1-101 kPa) | Flame height rises, transitions from steady to turbulent evanescent flame as pressure drops. researchgate.nettandfonline.com Burning speed and luminous intensity decrease with reduced pressure. researchgate.nettandfonline.com Weight loss and enthalpy change decrease at lower pressures. researchgate.nettandfonline.com |

| Carbon-Sulphur-Sodium Nitrate | DSC, TG/DTG, FTIR in air/N₂ | Minor exothermic reaction between melted NaNO₃ and adsorbed S on carbon at higher temperatures. akjournals.com CO₂ and Na₂SO₄ identified as major products in air. akjournals.com |

| This compound (in salt cake) | Atmospheric pressure, 1-gram samples | Stable below 380°C, does not support combustion. osti.goviaea.org High moisture content inhibits propagation. osti.goviaea.org Combustion not supported at very high or low NaNO₃ concentrations. osti.goviaea.org |

Reagent in Organic and Inorganic Synthesis Mechanisms

This compound serves as a reagent in various organic and inorganic synthesis reactions, primarily as a source of the nitrate ion or as an oxidant. scirp.org Its applications in synthesis mechanisms include nitration reactions and the formation of diazo compounds. scirp.orgresearchgate.netresearchgate.net

In organic synthesis, this compound, often in conjunction with an acid, can be used to generate nitrous acid in situ, which is a key intermediate in reactions like diazotization of primary aromatic amines. organic-chemistry.org This process leads to the formation of diazonium salts, which are versatile intermediates for synthesizing a variety of organic molecules, including halides and azo compounds. organic-chemistry.org this compound has also been explored as a nitrating agent in the presence of catalysts and other reagents for the regioselective nitration of aromatic hydrocarbons. scirp.org For instance, a system using tetrachlorosilane-sodium nitrate with zinc chloride catalysis has been reported for the efficient mono nitration of aromatic compounds with high para-regioselectivity. scirp.org

While sodium nitrite (NaNO₂) is more commonly discussed as a nitrating and nitrosating agent in organic synthesis, its reactivity is related to the nitrate species that can be derived from or interconverted with this compound under certain conditions. researchgate.netresearchgate.net Sodium nitrite's ability to generate reactive nitrogen species like NO•, NO₂, and N₂O₄ under oxidative conditions contributes to its diverse applications in transformations such as C-C bond formation and cleavage, oxime synthesis, and heterocycle formation. researchgate.netresearchgate.net

Inorganic synthesis can also involve this compound. For example, it can be synthesized industrially by the neutralization of nitric acid with sodium carbonate, sodium bicarbonate, or sodium hydroxide. meghachem.orgwikipedia.org

Agricultural Chemistry: Mechanistic Investigations of Nitrogen Transformations in Soil Systems

In agricultural chemistry research, this compound is used in mechanistic investigations of nitrogen transformations in soil systems. It serves as a source of nitrate ions to study processes such as nitrification, denitrification, immobilization, and leaching. publish.csiro.auresearchgate.netfrontiersin.orgnih.govmdpi.comnine-esf.orgrsc.orgpublish.csiro.aucornell.edufrontiersin.orgijirset.comfrontiersin.orgpnas.org

Studies using isotopically labeled this compound (e.g., ¹⁵N-labeled NaNO₃) track the fate of nitrate in soil, providing insights into the rates and pathways of nitrogen transformations. publish.csiro.auresearchgate.netpnas.org For instance, ¹⁵N tracer techniques have been used to detect denitrification of nitrogen from applied this compound in flooded soils, showing that denitrification can start relatively quickly. publish.csiro.au These studies quantify the loss of applied nitrogen as gaseous products like N₂. publish.csiro.au

Investigations also focus on the microbial processes involved in nitrogen transformations, such as nitrification (oxidation of ammonium (B1175870) to nitrate) and denitrification (reduction of nitrate to gaseous nitrogen forms). frontiersin.orgnih.govpublish.csiro.aufrontiersin.orgfrontiersin.orgacta-agrophysica.org While this compound provides the substrate for denitrification, the broader nitrogen cycle involves the interconversion of different nitrogen species, and studies using this compound contribute to understanding the dynamics of these processes in various soil conditions. frontiersin.orgnih.govpublish.csiro.aufrontiersin.orgfrontiersin.orgacta-agrophysica.org

Research findings on nitrogen transformations in soil using this compound:

| Process | Description | Relevant Findings (using NaNO₃ or related studies) |

| Denitrification | Microbial reduction of nitrate to gaseous nitrogen forms (N₂, N₂O, NO). frontiersin.orgnih.govfrontiersin.orgacta-agrophysica.org | Detected using ¹⁵N-labeled NaNO₃ in flooded soil, showing significant loss of applied N as N₂. publish.csiro.au Influenced by factors like O₂ concentration, moisture, C, and pH. nih.govfrontiersin.org |

| Leaching | Downward movement of dissolved nitrate in the soil profile with percolating water. mdpi.comcornell.eduijirset.com | Nitrate is highly mobile due to negligible interaction with negatively charged soil matrix. cornell.edu Leaching rates influenced by water application, fertilizer timing/species, and soil properties. ijirset.com Can lead to groundwater contamination. mdpi.comijirset.com |

| Immobilization | Uptake of inorganic nitrogen (including nitrate) by soil microorganisms and incorporation into organic matter. researchgate.net | Soil organic matter, particularly the light fraction, can be a significant short-term sink for added nitrate. researchgate.net |

| Nitrification | Microbial oxidation of ammonium to nitrite and then to nitrate. frontiersin.orgpublish.csiro.aufrontiersin.orgacta-agrophysica.org | While this compound is the product of nitrification, studies on nitrate fate are linked to understanding the overall nitrogen cycle dynamics in soil. frontiersin.orgpublish.csiro.aufrontiersin.orgacta-agrophysica.org |

Environmental Chemistry and Biogeochemical Cycling Research

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

Nitrate (B79036) is highly soluble and mobile in water, making it a significant factor in both aquatic and terrestrial environmental systems. In terrestrial systems, excess use of nitrate-based fertilizers can lead to soil contamination. The high solubility of nitrate allows it to easily dissolve in water and move through soil layers, potentially reaching groundwater reservoirs. iigtchem.com This can impact soil fertility and contaminate drinking water sources if not properly managed. iigtchem.com Field studies have indicated nitrate contamination in groundwater from agricultural activities. ku.ac.ke Nitrate leaching into groundwater is a persistent issue with implications for long-term ecosystem health. nih.gov

In aquatic systems, nitrate can enter through various sources, including atmospheric deposition, surface and groundwater runoff from fertilized agricultural lands, municipal and industrial waste disposal, and decaying organic matter. researchgate.net Nitrate is typically the dominant form of total available nitrogen in surface waters. nih.gov Its transport in groundwater is largely driven by advection due to its high mobility and negligible sorption to soil particles. ku.ac.ke Research using mathematical models has been employed to analyze the transport and fate of nitrate within the soil profile and its leaching to shallow groundwater. nih.gov These models can serve as tools for predicting nitrate transport and transformation. nih.gov Studies have also investigated the transport and fate of nitrate at the groundwater/surface-water interface, highlighting the role of processes like denitrification in reducing nitrate concentrations in streambeds. usgs.gov Residence times of water in streambeds play a significant role in allowing denitrification to decrease nitrate concentrations. usgs.gov

Data from various regions illustrate the presence and movement of nitrate in water systems. For example, analysis of well water samples in the Llagas Basin of Santa Clara County, California, showed that synthetic fertilizer was the most likely source of nitrate in highly contaminated wells, and denitrification was not a significant process in the fate of nitrate in certain areas. llnl.gov In Europe, despite legislation, the average nitrate concentration in groundwaters did not change significantly from 2000 to 2022, with a notable percentage of monitoring stations exceeding the maximum allowable concentration. europa.eu In New Zealand, a study found that almost 60% of freshwater sources analyzed had nitrate-N concentrations exceeding 0.9 mg/L, and groundwater generally had higher median and maximum nitrate-N values than surface water. gns.cri.nz

Numerical simulation models have been developed to simulate nitrate fate and transport processes in groundwater, and their results have shown agreement with field data on nitrate concentration levels. ku.ac.ke These models can be useful management tools for monitoring groundwater quality. ku.ac.ke

Bioremediation and Degradation Pathways of Nitrate Compounds

Bioremediation offers a promising approach for mitigating nitrate contamination, primarily through microbial processes. Denitrification is a key microbial pathway in the nitrogen cycle where nitrate is reduced sequentially to nitrogen gas (N₂). mdpi.comepa.ie This process is facilitated by denitrifying bacteria present in the environment. mdpi.com In oxygen-depleted environments, these bacteria can use nitrate as an alternative electron acceptor to oxidize organic compounds, including hydrocarbons. etec.bio This sequential reduction of nitrate leads to the breakdown of contaminants into less harmful substances like carbon dioxide and water. etec.bio The presence of nitrate can accelerate this process by providing an energetically favorable pathway for microbial metabolism in anaerobic conditions. etec.bio

Microbial denitrification can be influenced by environmental conditions. For instance, in Irish estuaries, microbially driven processes within sediments, including nitrate reduction and denitrification, mediate the nitrogen levels. epa.ie Depending on the pathway (denitrification or dissimilatory nitrate reduction to ammonium), nitrate is either removed or conserved within the system. epa.ie Research has also shown that nitrate addition can promote the degradation of aromatic compounds under anaerobic conditions, with enriched genes involved in degradation derived from nitrate-reducing microorganisms. acs.org